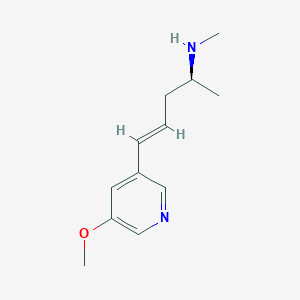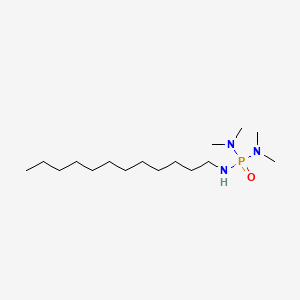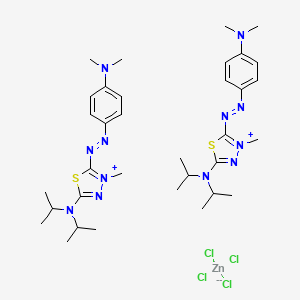
Bis(5-(diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) tetrachlorozincate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(5-(diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) tetrachlorozincate(2-) is a complex organic compound that features a thiadiazolium core with azo and amino substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-(diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) tetrachlorozincate(2-) typically involves multiple steps:
Formation of the Thiadiazolium Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Azo Group: The azo group is usually introduced via a diazotization reaction followed by azo coupling.
Complexation with Zinc: Finally, the thiadiazolium compound is complexed with zinc chloride to form the tetrachlorozincate(2-) salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or azo groups.
Reduction: Reduction reactions can also occur, potentially converting the azo group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions may be possible, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry
Dye Chemistry: Due to the presence of the azo group, this compound may be used in the synthesis of dyes and pigments.
Catalysis: The zinc complex may have catalytic properties in organic reactions.
Biology and Medicine
Biological Probes: The compound could be used as a fluorescent probe in biological studies due to its potential chromophoric properties.
Pharmaceuticals: There may be potential for use in drug development, particularly if the compound exhibits biological activity.
Industry
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, as a dye, the compound would interact with substrates through its chromophoric groups. In biological systems, it might interact with proteins or nucleic acids through its amino and azo groups, potentially affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azo Dyes: Compounds with similar azo groups used in dye chemistry.
Thiadiazoles: Compounds with a thiadiazole core, used in various chemical applications.
Zinc Complexes: Other zinc-containing compounds used in catalysis and materials science.
Propriétés
Numéro CAS |
81921-77-9 |
|---|---|
Formule moléculaire |
C34H54Cl4N12S2Zn |
Poids moléculaire |
902.2 g/mol |
Nom IUPAC |
5-[[4-(dimethylamino)phenyl]diazenyl]-4-methyl-N,N-di(propan-2-yl)-1,3,4-thiadiazol-4-ium-2-amine;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C17H27N6S.4ClH.Zn/c2*1-12(2)23(13(3)4)17-20-22(7)16(24-17)19-18-14-8-10-15(11-9-14)21(5)6;;;;;/h2*8-13H,1-7H3;4*1H;/q2*+1;;;;;+2/p-4 |
Clé InChI |
JNLUABNCEMVGSQ-UHFFFAOYSA-J |
SMILES canonique |
CC(C)N(C1=N[N+](=C(S1)N=NC2=CC=C(C=C2)N(C)C)C)C(C)C.CC(C)N(C1=N[N+](=C(S1)N=NC2=CC=C(C=C2)N(C)C)C)C(C)C.Cl[Zn-2](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


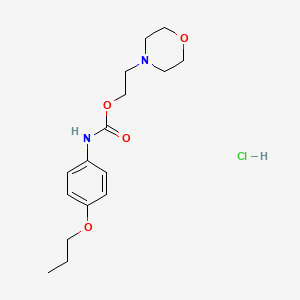
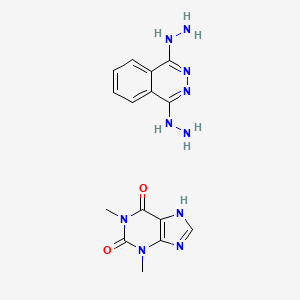

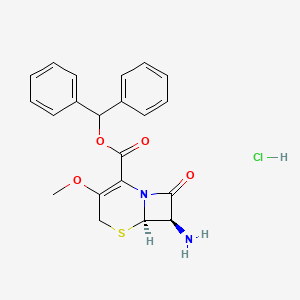
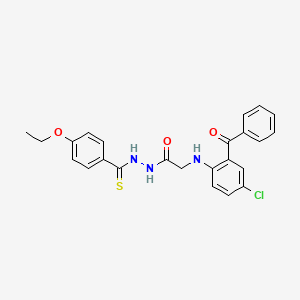
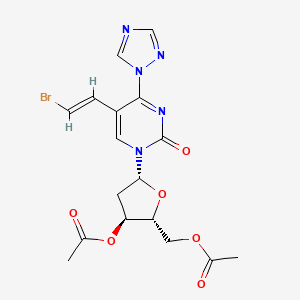
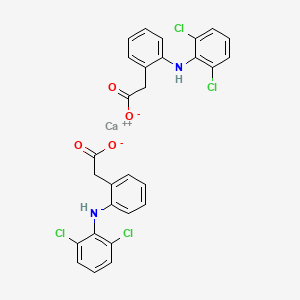

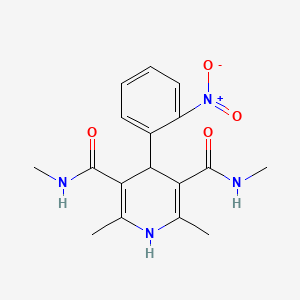
![4-[2-[2-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B12721997.png)
